molecular formula C10H16Cl2N2O2 B2502210 methyl2-amino-2-methyl-3-(pyridin-2-yl)propanoatedihydrochloride CAS No. 2580205-19-0

methyl2-amino-2-methyl-3-(pyridin-2-yl)propanoatedihydrochloride

Cat. No.: B2502210
CAS No.: 2580205-19-0
M. Wt: 267.15
InChI Key: GPZAJDLDTIEPNJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds .

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridinyl groups in the molecule can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
  • Methyl 2-amino-2-methyl-3-(pyridin-3-yl)propanoate dihydrochloride
  • Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate dihydrochloride

Uniqueness

Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to the specific positioning of the amino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where specific molecular interactions are required .

Properties

IUPAC Name

methyl 2-amino-2-methyl-3-pyridin-2-ylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-10(11,9(13)14-2)7-8-5-3-4-6-12-8;;/h3-6H,7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZAJDLDTIEPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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